molecular formula C14H9ClFN3 B2715206 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine CAS No. 477856-40-9

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine

Cat. No.: B2715206
CAS No.: 477856-40-9
M. Wt: 273.7
InChI Key: PNNNCIQDDNNXGE-UHFFFAOYSA-N
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Description

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine typically involves multiple steps. One common method starts with the preparation of 3-fluoroaniline, which is then reacted with 7-chloro-4-quinazolinone under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, microwave-assisted synthesis and metal-catalyzed reactions are employed to enhance yield and reduce reaction time. These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced biological activities .

Scientific Research Applications

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike gefitinib and erlotinib, which have additional substituents that enhance their solubility and bioavailability, this compound offers a simpler structure that can be further modified to enhance its pharmacological properties .

Properties

IUPAC Name

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3/c15-9-4-5-12-13(6-9)17-8-18-14(12)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNCIQDDNNXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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